molecular formula C12H22O B12526704 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- CAS No. 677024-82-7

2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)-

Cat. No.: B12526704
CAS No.: 677024-82-7
M. Wt: 182.30 g/mol
InChI Key: ARCZZSJRFLKFRE-RWANSRKNSA-N
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Description

2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.306 g/mol This compound is characterized by its cyclohexene ring structure with various substituents, including ethyl, methyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- typically involves the use of cyclohexene as a starting material. The synthetic route may include steps such as alkylation, reduction, and oxidation to introduce the desired substituents and achieve the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential therapeutic effects or its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- include other cyclohexene derivatives with different substituents, such as:

  • 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5S)-
  • 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R,6S)-
  • 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R,6R)-

Uniqueness

The uniqueness of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- lies in its specific stereochemistry and the arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications.

Properties

CAS No.

677024-82-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(5R)-1-ethyl-5-methyl-2-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C12H22O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h7,9-10,13H,5-6,8H2,1-4H3/t10-,12?/m1/s1

InChI Key

ARCZZSJRFLKFRE-RWANSRKNSA-N

Isomeric SMILES

CCC1(C[C@@H](CC=C1C(C)C)C)O

Canonical SMILES

CCC1(CC(CC=C1C(C)C)C)O

Origin of Product

United States

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